2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with an ethynyl group at the 2-position. This compound is part of a broader class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite or manganese dioxide .
Industrial Production Methods: Industrial production of this compound typically involves scalable reactions that ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, manganese dioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . Additionally, it inhibits enzymes such as JAK1 and JAK2, which play roles in signal transduction pathways .
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Shares a similar triazole-pyridine fused structure but with different substituents.
[1,2,4]Triazolo[1,5-a]pyrimidine Derivatives: These compounds exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness: 2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other triazolopyridine derivatives .
Properties
Molecular Formula |
C8H5N3 |
---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
2-ethynyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H5N3/c1-2-7-9-8-5-3-4-6-11(8)10-7/h1,3-6H |
InChI Key |
PWEWOHXVHCDIHK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NN2C=CC=CC2=N1 |
Origin of Product |
United States |
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